molecular formula C14H10Cl2N2O3 B11694630 N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11694630
M. Wt: 325.1 g/mol
InChI Key: PMJGWWMIDKKJOA-REZTVBANSA-N
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Description

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two hydroxy groups and two chlorine atoms attached to a benzene ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2-hydroxybenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both hydroxy and chloro substituents on the benzene ring. This combination enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its ability to form stable metal complexes sets it apart from other similar compounds .

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

N-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,18,21)/b17-7+

InChI Key

PMJGWWMIDKKJOA-REZTVBANSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)O

Origin of Product

United States

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